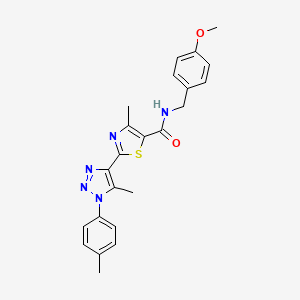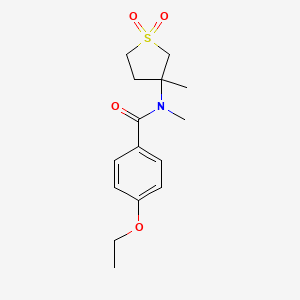
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and it is believed to be particularly useful for studying certain mechanisms of action in the body.
科学的研究の応用
Pharmaceutical Research: Antimicrobial Agents
Benzamide derivatives, including the compound , have been extensively studied for their antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents due to their ability to interfere with the growth and reproduction of pathogenic microorganisms. The research into these compounds is crucial in the development of new medications to combat antibiotic-resistant strains of bacteria .
Chemical Synthesis: Intermediate Compounds
In the field of chemical synthesis, benzamide derivatives serve as intermediate compounds in the production of more complex molecules. They are particularly useful in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Their versatility in chemical reactions makes them valuable for creating a wide range of synthetic targets .
Biological Studies: Enzyme Inhibition
These compounds have been identified as potential enzyme inhibitors, which can be used to study enzyme kinetics and mechanisms. By inhibiting specific enzymes, researchers can better understand the role these enzymes play in various biological processes, which is essential for the development of drugs targeting diseases related to enzyme dysfunction .
Material Science: Organic Electronics
The electronic properties of benzamide derivatives make them candidates for use in organic electronics. Their potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research in this area focuses on improving the efficiency and stability of organic electronic devices .
Analytical Chemistry: Spectroscopy Standards
Due to their well-defined chemical structure and stability, benzamide derivatives are used as standards in various spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These standards help in the accurate identification and quantification of substances in complex mixtures .
Medicinal Chemistry: Anticancer Research
Research has indicated that certain benzamide derivatives exhibit anticancer activity. They can act as histone deacetylase inhibitors, affecting gene expression and inducing apoptosis in cancer cells. This makes them promising candidates for the development of new anticancer therapies .
Neuroscience: Neuroprotective Agents
Benzamide derivatives are being explored for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving neuronal function .
Agriculture: Plant Growth Regulators
In agriculture, benzamide derivatives are studied for their potential use as plant growth regulators. They can influence plant hormone activity, thereby affecting plant growth and development. This research aims to enhance crop yields and improve resistance to environmental stresses .
特性
IUPAC Name |
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-4-20-13-7-5-12(6-8-13)14(17)16(3)15(2)9-10-21(18,19)11-15/h5-8H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZBFNFILUKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

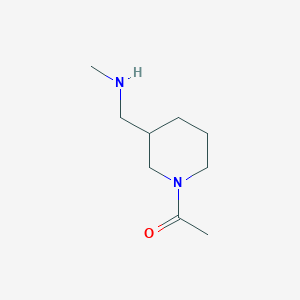
![1-(5-Chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2980514.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2980515.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2980518.png)

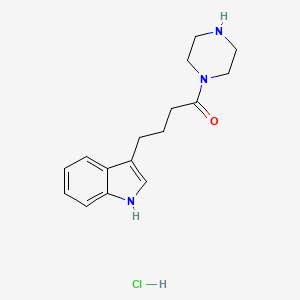
![3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride](/img/structure/B2980521.png)
![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)

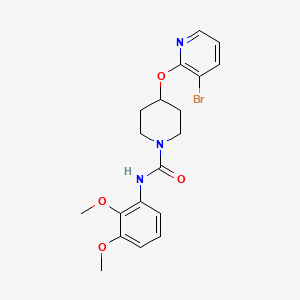
![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)

